4,5-Diphenyl-1,2,3-thiadiazole
Overview
Description
4,5-Diphenyl-1,2,3-thiadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and two phenyl groups attached at the 4 and 5 positions. This compound is part of the thiadiazole family, known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4,5-Diphenyl-1,2,3-thiadiazole are the CYP450 enzymes, specifically CYP2B4 and CYP1A2 . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
This compound interacts with its targets by selectively inhibiting the CYP450 enzymes CYP2B4 and CYP1A2 . This inhibition disrupts the normal metabolic processes carried out by these enzymes, leading to changes in the metabolism of certain substances within the body .
Biochemical Pathways
The inhibition of CYP450 enzymes by this compound affects various biochemical pathways. These enzymes are involved in the metabolism of a wide range of substances, including drugs and toxins . By inhibiting these enzymes, this compound can alter the metabolic pathways of these substances, potentially leading to changes in their effects on the body .
Pharmacokinetics
Due to its mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may influence the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific substances being metabolized by the inhibited CYP450 enzymes. By inhibiting these enzymes, this compound can alter the metabolic fate of these substances, potentially leading to changes in their biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its ability to cross cell membranes and interact with its targets . Additionally, factors such as temperature and the presence of other substances can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
4,5-Diphenyl-1,2,3-thiadiazole plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. Notably, it has been shown to selectively inhibit the cytochrome P450 enzymes CYP2B4 and CYP1A2 at concentrations of up to 100 µM . These interactions are significant because cytochrome P450 enzymes are involved in the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, this compound can modulate metabolic pathways and influence the biotransformation of drugs and other substances.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, thiadiazole derivatives, including this compound, have demonstrated anticancer activities by affecting the proliferation and survival of cancer cells . These compounds can induce apoptosis and inhibit cell growth, thereby influencing cellular functions and contributing to their potential as therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s structure allows it to interact with the active sites of enzymes, leading to enzyme inhibition. For example, its inhibition of cytochrome P450 enzymes is attributed to its binding to the heme group of these enzymes, thereby preventing their catalytic activity . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and other organ-specific toxicities . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in medical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s inhibition of cytochrome P450 enzymes, such as CYP2B4 and CYP1A2, affects the metabolism of other substrates processed by these enzymes . This interaction can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to cross cellular membranes and reach its target sites, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with cytochrome P450 enzymes occurs in the endoplasmic reticulum, where these enzymes are predominantly located. This localization is essential for the compound’s ability to modulate enzyme activity and influence metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Diphenyl-1,2,3-thiadiazole can be synthesized through various methods. One common approach involves the cyclization of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction typically requires heating and results in the formation of the thiadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thiadiazole ring .
Scientific Research Applications
4,5-Diphenyl-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Comparison with Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities but different substitution patterns.
1,2,4-Triazole: A structurally related compound with a nitrogen atom replacing the sulfur in the ring, known for its antifungal properties.
Benzothiazole: Contains a fused benzene and thiazole ring, widely used in the synthesis of dyes and pharmaceuticals.
Uniqueness: 4,5-Diphenyl-1,2,3-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
4,5-diphenylthiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-14(17-16-15-13)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGVWLHVMVQIQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277482 | |
Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671355 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5393-99-7 | |
Record name | 4,2,3-thiadiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary photochemical reactions of 4,5-Diphenyl-1,2,3-thiadiazole?
A1: Upon exposure to UV light (λex = 266 nm), this compound undergoes rapid nitrogen extrusion within picoseconds, leading to the formation of two key intermediates: thiirene and thioketene. [] Interestingly, the phenyl substituents on the thiirene structure contribute to its unexpected stability in solution. Over a longer timescale (milliseconds), these thiirene species engage in intermolecular reactions, primarily dimerization with thioketene complexes, ultimately yielding 1,3-dithiole derivatives. []
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